lucidenic acid O

DNA Polymerase Inhibition Molecular Biology Natural Product Screening

Standard lucidenic or ganoderic acid substitutions are invalid for HIV-1 RT or DNA polymerase studies due to structural heterogeneity. Lucidenic acid O (CAS 250643-33-5) offers a distinct C20-C21 double-bond and four hydroxyl groups. - HIV-1 reverse transcriptase inhibition: IC50 67 µM (positive control/lead) - Inhibits calf DNA polymerase α & rat DNA polymerase β (tool for replication/repair assays) - Lower cytotoxicity scaffold (4 OH groups) for SAR studies Available for immediate R&D supply.

Molecular Formula C27H40O7
Molecular Weight 476.6 g/mol
Cat. No. B15565261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelucidenic acid O
Molecular FormulaC27H40O7
Molecular Weight476.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h15-16,18-20,28-29,31-32H,1,6-13H2,2-5H3,(H,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-,27+/m1/s1
InChIKeyGTYYBTOUBKQAKH-OEWBXQMQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lucidenic Acid O Specifications and Baseline Characteristics


Lucidenic acid O is a lanostane-type triterpenoid first isolated from the fruiting body of the medicinal mushroom *Ganoderma lucidum* [1]. As a member of the lucidenic acid family, it is a C27 compound structurally and pharmacologically distinct from the more extensively studied C30 ganoderic acids [2]. Its primary reported mechanism is the selective inhibition of eukaryotic DNA polymerases, a property that differentiates it from many other natural products and defines its utility in molecular biology and oncology research [1].

Lucidenic Acid O: Irreplaceable Specificity


Lucidenic acid O exhibits a specific inhibition profile against DNA polymerases that is not a general property of the lucidenic acid or ganoderic acid classes. While many triterpenoids from *G. lucidum* are broadly cytotoxic, lucidenic acid O is distinguished by its selective, non-cytotoxic mechanism targeting the active site of eukaryotic DNA polymerases [1]. Its direct comparator, lucidenic lactone, demonstrates similar activity but differs structurally [2]. Critically, the more abundant ganoderic acids (e.g., A, B) possess a distinct C30 skeleton and are not reported to share this specific polymerase inhibition mechanism, making them unsuitable substitutes for studies requiring this precise biological effect [3].

Comparative Evidence for Lucidenic Acid O


HIV-1 Reverse Transcriptase Inhibition vs. Lucidenic Acid A

Lucidenic acid O demonstrates selective inhibition of eukaryotic DNA polymerases, a key point of differentiation. It inhibits calf DNA polymerase α (pol α) with an IC50 of 42 μM and rat DNA polymerase β (pol β) with an IC50 of 99 μM [1]. In contrast, the co-isolated compound cerevisterol (a cytotoxic steroid) was found to inhibit only pol α and did not affect pol β [2]. Furthermore, lucidenic acid O did not inhibit prokaryotic DNA polymerases or other DNA metabolic enzymes, underscoring its eukaryotic selectivity [3].

DNA Polymerase Inhibition Molecular Biology Natural Product Screening

Eukaryotic DNA Polymerase Inhibition vs. Cerevisterol

Lucidenic acid O exhibits inhibitory activity against HIV-1 reverse transcriptase (RT), a key enzyme for viral replication. It demonstrates an IC50 of 69 μM in an in vitro assay [1]. The co-isolated compound cerevisterol did not inhibit HIV-1 RT [2]. This activity profile, which includes inhibition of both cellular and viral polymerases, is a specific and differentiating feature of lucidenic acid O.

Antiviral Research HIV-1 Reverse Transcriptase Inhibition

SAR: Hydroxyl Groups vs. Lucidenic Acid N

Lucidenic acid O and its closely related structural analog, lucidenic lactone, both inhibit eukaryotic DNA polymerases but with different quantitative profiles. While direct IC50 values for lucidenic acid O against pol α, pol β, and HIV-1 RT are 42 μM, 99 μM, and 69 μM respectively [1], the original publication notes that lucidenic lactone shares this inhibitory spectrum but with distinct potency values [2]. This indicates that subtle structural differences between these two compounds (an open acid form versus a lactone) modulate their interaction with polymerase active sites.

Enzyme Selectivity DNA Polymerase Inhibitor Structure-Activity Relationship

Class-Level Differentiation: Lucidenic Acid O's Non-Cytotoxic Polymerase Inhibition vs. Broad Cytotoxicity of Ganoderic Acids

Lucidenic acid O belongs to the lucidenic acid class, which, unlike the ganoderic acids, has been reported to exert anti-cancer effects through mechanisms independent of direct cytotoxicity in some contexts [1]. The original study on lucidenic acid O confirmed it acts as a selective enzyme inhibitor rather than a general cytotoxic agent [2]. This contrasts with many ganoderic acids, which are frequently reported for their direct cytotoxic and apoptotic effects on cancer cell lines, as summarized in major reviews [3]. This mechanistic divergence is a key class-level distinction.

Mechanism of Action Cytotoxicity Triterpenoid Comparison

Lucidenic Acid O Research Applications


HIV-1 RT Inhibition Assays

Lucidenic acid O is a validated, selective inhibitor of eukaryotic DNA polymerases α (IC50: 42 μM) and β (IC50: 99 μM) [1]. Its lack of activity against prokaryotic polymerases makes it a precise tool for dissecting eukaryotic-specific replication and repair pathways in cellular models, particularly in comparative studies against compounds like cerevisterol that only inhibit pol α.

DNA Replication & Repair Studies

With a demonstrated IC50 of 69 μM against HIV-1 reverse transcriptase and no inhibition of prokaryotic enzymes, lucidenic acid O offers a scaffold for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its co-isolation with lucidenic lactone provides a ready-made pair for structure-activity relationship (SAR) studies to improve antiviral potency and selectivity.

Low-Cytotoxicity Triterpenoid SAR

Lucidenic acid O is one of the known compounds that defines the lucidenic acid-type (LA-type) HPLC fingerprint profile, which is used for species and strain identification of *G. lucidum* [2]. This makes it a valuable analytical reference standard for botanical authentication, quality control in nutraceutical manufacturing, and distinguishing LA-type strains from the more common ganoderic acid-type (GA-type) strains.

As a Comparative Standard for Investigating Non-Cytotoxic Anti-Tumor Mechanisms

In contrast to the broadly cytotoxic ganoderic acids, lucidenic acid O operates via selective enzyme inhibition [1][3]. It serves as a critical control compound and comparative standard in assays designed to differentiate between direct cytotoxic effects and more subtle, target-specific anti-proliferative mechanisms in cancer research.

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